molecular formula C20H32O2S2 B14057241 Methyl 2-(dodecyldisulfanyl)benzoate CAS No. 101309-92-6

Methyl 2-(dodecyldisulfanyl)benzoate

Cat. No.: B14057241
CAS No.: 101309-92-6
M. Wt: 368.6 g/mol
InChI Key: VYVSBNXUMGMHJE-UHFFFAOYSA-N
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Description

Methyl 2-(dodecyldisulfanyl)benzoate is a benzoic acid derivative characterized by a methyl ester group at the carboxylic acid position and a dodecyldisulfanyl (-S-S-C₁₂H₂₅) substituent at the ortho (C2) position of the benzene ring. The disulfide moiety and long alkyl chain confer unique physicochemical properties, including redox sensitivity and high hydrophobicity.

Properties

CAS No.

101309-92-6

Molecular Formula

C20H32O2S2

Molecular Weight

368.6 g/mol

IUPAC Name

methyl 2-(dodecyldisulfanyl)benzoate

InChI

InChI=1S/C20H32O2S2/c1-3-4-5-6-7-8-9-10-11-14-17-23-24-19-16-13-12-15-18(19)20(21)22-2/h12-13,15-16H,3-11,14,17H2,1-2H3

InChI Key

VYVSBNXUMGMHJE-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCSSC1=CC=CC=C1C(=O)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoic acid, 2-(dodecyldithio)-, methyl ester typically involves the esterification of benzoic acid derivatives with methanol in the presence of a catalyst. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out under mild conditions, usually at room temperature, to yield the desired ester.

Industrial Production Methods

In an industrial setting, the production of benzoic acid, 2-(dodecyldithio)-, methyl ester may involve large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The use of environmentally benign solvents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

Benzoic acid, 2-(dodecyldithio)-, methyl ester can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions.

    Reduction: Reduction reactions can convert the ester group to an alcohol group.

    Substitution: The dodecyldithio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like thiols or amines can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.

Scientific Research Applications

Benzoic acid, 2-(dodecyldithio)-, methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism by which benzoic acid, 2-(dodecyldithio)-, methyl ester exerts its effects involves the interaction of its functional groups with molecular targets. The dodecyldithio group can undergo redox reactions, leading to the formation of reactive sulfur species that can modify proteins and other biomolecules. These modifications can affect various cellular pathways and processes, including signal transduction and enzyme activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Structural Analogs with Sulfur-Containing Substituents

Sulfonylurea-Based Pesticides ()

Compounds like bensulfuron-methyl ester and metsulfuron methyl ester feature a sulfonamide group (-SO₂-NH-) at the C2 position of the benzoate ring. Unlike the disulfide in the target compound, sulfonamides are stable under physiological conditions and act as herbicides by inhibiting acetolactate synthase .

Key Differences :

  • Reactivity : Disulfides (S-S) are redox-active, enabling cleavage under reducing conditions, whereas sulfonamides (S-N) are inert to redox changes.
Piperazine-Quinoline Benzoates ()

Compounds such as C1–C7 in incorporate piperazine and quinoline moieties linked to the benzoate ester. These derivatives are designed for pharmaceutical applications, with the quinoline group enhancing bioavailability. However, they lack sulfur-based functional groups, limiting direct comparability .

Functional Analogs: Alkyl Benzoates ()

Simple alkyl benzoates like methyl benzoate and C12-15 alkyl benzoates are widely used in cosmetics due to their emollient properties. These compounds lack sulfur substituents and exhibit higher solubility in polar solvents compared to Methyl 2-(dodecyldisulfanyl)benzoate, which is rendered lipophilic by the dodecyl chain .

Key Contrasts :

  • Solubility : Methyl benzoate (logP ~1.3) is water-miscible, whereas the dodecyl disulfide group in the target compound increases logP significantly (>6), favoring lipid membranes.
  • Toxicity: Alkyl benzoates in cosmetics show low acute toxicity, but the disulfide group may introduce novel metabolic pathways (e.g., glutathione-mediated reduction).

Data Table: Comparative Analysis of Key Compounds

Compound Name Substituent Functional Groups Molecular Weight (g/mol) Solubility (logP) Application Reference
This compound Dodecyldisulfanyl (C2) Ester, Disulfide ~420 >6 (Low) Research -
Bensulfuron-methyl ester Sulfonamide (C2) Ester, Sulfonylurea ~410 ~2.5 (Moderate) Herbicide
Methyl benzoate None (C2) Ester ~136 ~1.3 (High) Cosmetic
C1 (Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) Piperazine-quinoline (C4) Ester, Amide ~480 ~3.5 (Low) Pharmaceutical

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